![molecular formula C7H10F3NO3 B13895011 3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid is a compound that combines a bicyclic structure with a trifluoroacetic acid moiety. The bicyclic structure, 3-azabicyclo[3.1.0]hexan-6-ol, is a nitrogen-containing heterocycle, which is often found in various biologically active molecules. The trifluoroacetic acid component is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexan-6-ol typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) or cobalt (II) catalysts . The reaction conditions often include the use of solvents like dichloromethane and temperatures around 0°C to ensure high yields and selectivity .
Another approach involves the cyclization of enynes, which can be catalyzed by palladium or other transition metals . This method allows for the simultaneous formation of both rings in the bicyclic structure, providing a straightforward route to the desired compound.
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the bicyclic structure can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets, such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s binding affinity to these targets by increasing its electron-withdrawing capacity, thereby stabilizing the interaction . The bicyclic structure can also provide steric hindrance, which can influence the compound’s selectivity and specificity towards different targets .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar bicyclic compound used in antiviral medications.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another bicyclic compound with different functional groups, used in various chemical applications.
2-Azabicyclo[3.2.1]octane: A related bicyclic compound with a different ring size, used in the synthesis of pharmaceuticals.
Uniqueness
3-Azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct electronic properties to the compound. This feature enhances its reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C7H10F3NO3 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c7-5-3-1-6-2-4(3)5;3-2(4,5)1(6)7/h3-7H,1-2H2;(H,6,7) |
InChI Key |
VDUYNYGWBGMXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2O)CN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


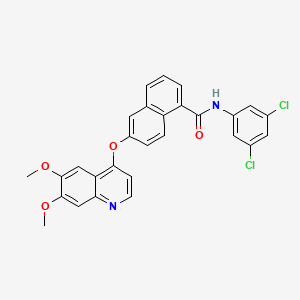
![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
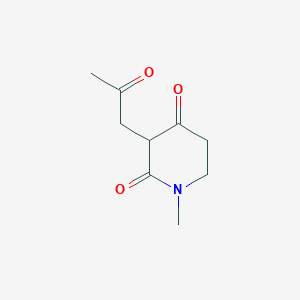
![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
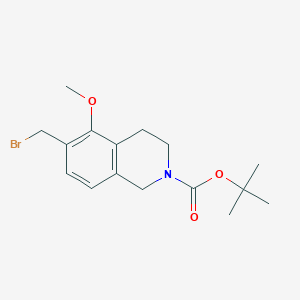
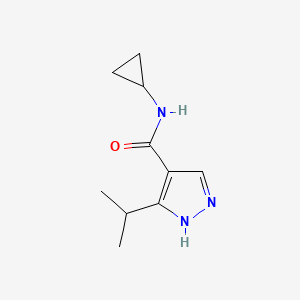
![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
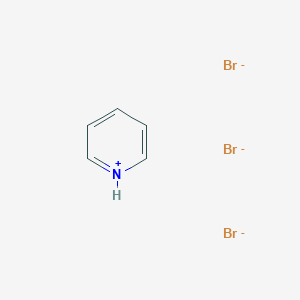
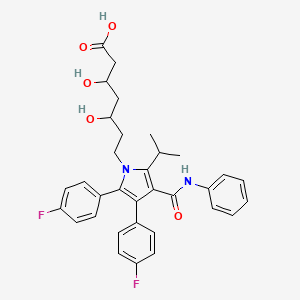

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)
